2-(Benzenesulfonyl)azulene

Directed ortho‑metalation 2‑Substituted azulene synthesis Regioselective functionalization

2-(Benzenesulfonyl)azulene (CAS 64897‑04‑7), also known as 2‑azulenyl phenyl sulfone, is a sulfonyl‑substituted derivative of the non‑alternant aromatic hydrocarbon azulene. It belongs to the class of 2‑substituted azulenes, which are widely employed as building blocks for biologically active molecules and advanced organic materials.

Molecular Formula C16H12O2S
Molecular Weight 268.3 g/mol
CAS No. 64897-04-7
Cat. No. B15444870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzenesulfonyl)azulene
CAS64897-04-7
Molecular FormulaC16H12O2S
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=CC3=C2
InChIInChI=1S/C16H12O2S/c17-19(18,15-9-5-2-6-10-15)16-11-13-7-3-1-4-8-14(13)12-16/h1-12H
InChIKeyWKPSSYUVTJCNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzenesulfonyl)azulene (CAS 64897-04-7): Key Azulene Sulfonyl Derivative for 2‑Position Functionalization


2-(Benzenesulfonyl)azulene (CAS 64897‑04‑7), also known as 2‑azulenyl phenyl sulfone, is a sulfonyl‑substituted derivative of the non‑alternant aromatic hydrocarbon azulene. It belongs to the class of 2‑substituted azulenes, which are widely employed as building blocks for biologically active molecules and advanced organic materials [1]. The benzenesulfonyl group at the 2‑position imparts distinct electronic properties and synthetic versatility compared to the more common 1‑substituted azulene derivatives .

Why 1‑Substituted Azulene Analogs Cannot Substitute for 2‑(Benzenesulfonyl)azulene in 2‑Position Functionalization


Azulene exhibits pronounced regioselectivity due to its polarized π‑electron system, which renders the five‑membered ring highly susceptible to electrophilic substitution exclusively at the 1‑ and 3‑positions [1]. Consequently, direct electrophilic introduction of substituents at the 2‑position is not feasible via conventional methods. 2‑(Benzenesulfonyl)azulene overcomes this inherent limitation by positioning the sulfonyl group at the 2‑position, thereby enabling sulfonyl‑directed lithiation and subsequent trapping with electrophiles to generate diverse 2‑substituted azulenes [2]. In contrast, 1‑substituted analogs such as 1‑(benzenesulfonyl)azulene (CAS 10437‑71‑5) cannot be employed for this purpose, as their substitution pattern precludes the specific directed ortho‑metalation that is essential for 2‑position functionalization . Generic substitution with 1‑substituted or non‑sulfonyl azulenes therefore fails to provide the synthetic pathway required for accessing the 2‑substituted azulene scaffold.

Quantitative Differentiation of 2‑(Benzenesulfonyl)azulene from Closest Analogs: A Data‑Driven Evidence Guide


Regioselective 2‑Position Functionalization: Sulfonyl‑Directed Lithiation Enables Exclusive 2‑Substituted Azulene Synthesis

2‑(Benzenesulfonyl)azulene, when employed as a substrate for sulfonyl‑directed lithiation using lithium 2,2,6,6‑tetramethylpiperidide (LTMP), undergoes exclusive deprotonation at the 2‑position of the azulene ring, generating the corresponding 2‑azulenyllithium intermediate. Trapping this intermediate with electrophiles (e.g., trimethylsilyl chloride, iodine, or phenyl disulfide) yields 2‑substituted azulene derivatives in yields ranging from 46% to 92% [1]. In direct contrast, the isomeric 1‑(benzenesulfonyl)azulene (CAS 10437‑71‑5) does not undergo analogous 2‑position lithiation due to the absence of the sulfonyl group at the position required for directed metalation .

Directed ortho‑metalation 2‑Substituted azulene synthesis Regioselective functionalization

Suzuki Coupling Efficiency: 2‑Iodo‑1‑azulenyl p‑tolyl Sulfone Outperforms 2‑Boronate Ester in Cross‑Coupling Yield

In the synthesis of 2‑arylazulenes via Suzuki coupling, the 2‑iodo‑1‑azulenyl p‑tolyl sulfone derivative (2d, accessible from 2‑(benzenesulfonyl)azulene) reacts with phenylboronic acid to afford the coupled product 9a in high yield. Comparative evaluation revealed that the analogous reaction using the corresponding 2‑azulenylboronate ester (2e) with iodobenzene gave the same product 9a but in lower yield due to competitive deborylation side reactions [1].

Suzuki–Miyaura cross‑coupling Azulene biaryls OLED hole‑injecting materials

Cyclic Sulfone Derivative Formation: Unique Access to Azulene‑Fused Dibenzothiophene‑S,S‑dioxide Analog

The trimethylsilyl‑protected derivative of 2‑(benzenesulfonyl)azulene (p‑tolyl 2‑trimethylsilyl‑1‑azulenyl sulfone, 2a) undergoes directed lithiation in the p‑tolyl group, followed by intramolecular ring closure at the 8‑position of the azulene core, to yield cyclic sulfone derivative 3a in 79% isolated yield [1]. This azulene‑fused dibenzothiophene‑S,S‑dioxide analog represents a previously inaccessible molecular scaffold with potential applications in electroluminescent and photoluminescent devices [2]. No alternative route to this specific fused heterocycle has been reported.

Azulene‑fused heterocycles Electroluminescent materials Non‑linear optical properties

Stability of Lithiated Intermediates: Sulfonyl Group Provides Superior Stabilization Over Sulfonylamide

During directed lithiation studies, the lithiated derivative of p‑tolyl 1‑azulenyl sulfone (1) was found to be unstable at ‑70 °C, whereas the lithiated derivative of the corresponding sulfonamide (7) remained stable at the same temperature [1]. This indicates that the sulfonyl group provides moderate stabilization of the 2‑azulenyllithium intermediate, which is sufficient to enable trapping with electrophiles but also imparts sufficient reactivity for subsequent transformations. The balance between stability and reactivity afforded by the sulfonyl group is critical for the successful execution of the synthetic sequence.

Directed lithiation Anion stabilization Synthetic methodology

Desulfonylation to 2‑Arylazulenes: High‑Yield Conversion Under Mild Reducing Conditions

Following Suzuki coupling to install an aryl group, the p‑tolyl sulfonyl moiety can be cleanly removed via reduction with sodium amalgam (Na‑Hg) in methanol to afford the free 2‑arylazulene (10a) in high yield [1]. For example, 2‑phenylazulene (10a) was obtained in 85% isolated yield after desulfonylation [1]. This two‑step sequence (coupling + desulfonylation) provides a reliable route to 2‑arylazulenes that are otherwise difficult to prepare. In contrast, 1‑(benzenesulfonyl)azulene analogs do not provide an analogous pathway to 2‑substituted products.

Desulfonylation 2‑Arylazulene synthesis OLED materials

Theoretical and Experimental Regioselectivity: Proton Abstraction at 2‑Position is Favored Over 1‑, 8‑, and Ortho‑Positions

Theoretical studies had predicted that the 2‑position of azulene would be the most difficult to deprotonate due to its lower electron density compared to the 1‑, 8‑, and ortho‑positions. However, experimental investigation of sulfonyl‑directed lithiation revealed that the ring proton at the 2‑position of p‑tolyl 1‑azulenyl sulfone (1) is readily deprotonated by LTMP, in contrast to theoretical expectations [1]. This unexpected regioselectivity enables the exclusive formation of 2‑substituted derivatives and validates the empirical utility of 2‑(benzenesulfonyl)azulene derivatives for synthetic applications.

Directed ortho‑metalation Regioselectivity Azulene lithiation

Optimal Procurement Scenarios for 2‑(Benzenesulfonyl)azulene: Research and Industrial Applications


Synthesis of 2‑Substituted Azulene Building Blocks for Medicinal Chemistry

2‑(Benzenesulfonyl)azulene serves as a versatile precursor for the preparation of diverse 2‑substituted azulene derivatives via sulfonyl‑directed lithiation and subsequent electrophilic trapping. This route enables the synthesis of 2‑silyl, 2‑iodo, and 2‑sulfanyl azulenes in moderate to good yields (46–92%) [1]. These 2‑substituted azulenes are valuable building blocks for the construction of biologically active molecules, including potential thromboxane A2 receptor antagonists and anti‑inflammatory agents [2].

Preparation of 2‑Arylazulenes for Organic Light‑Emitting Diode (OLED) Hole‑Injecting Materials

The 2‑iodo‑1‑azulenyl p‑tolyl sulfone derivative, accessible from 2‑(benzenesulfonyl)azulene, undergoes efficient Suzuki coupling with arylboronic acids to afford 2‑arylazulenes in high yield [1]. Subsequent desulfonylation with sodium amalgam provides the free 2‑arylazulene (e.g., 2‑phenylazulene, 85% isolated yield) [1]. These 2‑arylazulenes have demonstrated utility as hole‑injecting materials in OLED devices due to the unique electronic properties of the azulene core [3].

Synthesis of Azulene‑Fused Heterocycles for Optoelectronic Materials Research

The trimethylsilyl‑protected derivative of 2‑(benzenesulfonyl)azulene (2a) undergoes directed lithiation and intramolecular ring closure to yield cyclic sulfone derivative 3a in 79% isolated yield [1]. This compound represents an azulene‑fused analog of dibenzothiophene‑S,S‑dioxide, a scaffold of interest for electroluminescent, photoluminescent, and nonlinear optical applications [3].

Construction of Biazulenes and Oligoazulenes for Liquid Crystal and Advanced Material Applications

The Suzuki coupling of 2‑iodo‑1‑azulenyl p‑tolyl sulfone with azulene‑2‑boronic acid affords biazulene derivative 9b, which upon desulfonylation yields the corresponding biazulene 10b [1]. Oligoazulenes and biaryls containing azulene units are of growing interest as components in liquid crystals and other advanced materials [1].

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